N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine
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Overview
Description
N’-ethyl-N,N-dimethyl-N’-(4-phenylcyclohexyl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes both ethane-1,2-diamine and phenylcyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-N,N-dimethyl-N’-(4-phenylcyclohexyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of ethane-1,2-diamine with ethyl and dimethyl groups, followed by the introduction of the phenylcyclohexyl moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-N,N-dimethyl-N’-(4-phenylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N’-ethyl-N,N-dimethyl-N’-(4-phenylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which N’-ethyl-N,N-dimethyl-N’-(4-phenylcyclohexyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine
- 1,2-Ethanediamine, N,N’-dimethyl-
Uniqueness
N’-ethyl-N,N-dimethyl-N’-(4-phenylcyclohexyl)ethane-1,2-diamine is unique due to the presence of the phenylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-4-20(15-14-19(2)3)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18H,4,10-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRKQPLGDACND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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